molecular formula C12H11N3O2 B1292904 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 947271-63-8

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1292904
M. Wt: 229.23 g/mol
InChI Key: IMCJMKXJTVDBSX-UHFFFAOYSA-N
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Description

“5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 947271-63-8 . It has a molecular weight of 229.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3O2/c16-12(17)10-11(8-6-7-8)15(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 229.24 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Triazole-based Scaffolds

5-Amino-1,2,3-triazole-4-carboxylic acid, a related molecule, is used for creating triazole-based scaffolds in peptidomimetics and biologically active compounds. The chemistry of these compounds can be affected by the Dimroth rearrangement. A protocol using ruthenium-catalyzed cycloaddition has been developed to produce a protected version of this triazole amino acid, which is useful in the preparation of HSP90 inhibitors and triazole-containing dipeptides (Ferrini et al., 2015).

Structural Analysis

Studies on molecules like 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate reveal the arrangement of atoms and electron density distribution within the triazole ring. This information is crucial for understanding the chemical properties and potential applications of triazole derivatives (Boechat et al., 2010).

Synthesis Methods

Innovative synthesis methods for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid demonstrate the potential for creating various drug intermediates. These methods offer advantages like high stereoselectivity and good overall yield, making them valuable for pharmaceutical research (Liu et al., 2015).

Crystal Structure and Surface Analysis

The crystal structure and surface analysis of compounds like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide provide insights into the molecular interactions and potential pharmacological applications of these compounds (Pokhodylo et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-cyclopropyl-1-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-11(8-6-7-8)15(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCJMKXJTVDBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Citations

For This Compound
1
Citations
NT Pokhodylo, MA Tupychak, MD Obushak - Russian Journal of Organic …, 2022 - Springer
The main synthetic approaches to 1,5-disubstituted 1,2,3-triazoles are considered. It is shown that the cycloaddition of aryl azides to phosphorus ketoylides provide a convenient method …
Number of citations: 2 link.springer.com

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